Fmoc-5-bromo-2-methoxy-L-phenylalanine Fmoc-5-bromo-2-methoxy-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 220497-51-8
VCID: VC2647732
InChI: InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
SMILES: COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C25H22BrNO5
Molecular Weight: 496.3 g/mol

Fmoc-5-bromo-2-methoxy-L-phenylalanine

CAS No.: 220497-51-8

Cat. No.: VC2647732

Molecular Formula: C25H22BrNO5

Molecular Weight: 496.3 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-5-bromo-2-methoxy-L-phenylalanine - 220497-51-8

Specification

CAS No. 220497-51-8
Molecular Formula C25H22BrNO5
Molecular Weight 496.3 g/mol
IUPAC Name (2S)-3-(5-bromo-2-methoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C25H22BrNO5/c1-31-23-11-10-16(26)12-15(23)13-22(24(28)29)27-25(30)32-14-21-19-8-4-2-6-17(19)18-7-3-5-9-20(18)21/h2-12,21-22H,13-14H2,1H3,(H,27,30)(H,28,29)/t22-/m0/s1
Standard InChI Key QIIKXJDEJNMZBK-QFIPXVFZSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Br)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES COC1=C(C=C(C=C1)Br)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Identity and Structure

Fmoc-5-bromo-2-methoxy-L-phenylalanine is a modified amino acid characterized by several distinct structural elements. It possesses the CAS number 220497-51-8 and a molecular formula of C25H22BrNO5. The molecular weight of this compound is approximately 496.35-496.37 g/mol, which reflects its relatively complex structure compared to unmodified amino acids. Structurally, this compound represents a derivative of the essential amino acid phenylalanine, with three key modifications: an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amino functionality, a bromine atom at the 5-position of the phenyl ring, and a methoxy group at the 2-position of the phenyl ring.

The Fmoc protecting group serves a critical function in peptide synthesis by temporarily blocking the amino group, preventing unwanted side reactions during sequential amino acid coupling. This protection strategy enables the controlled, stepwise assembly of peptide chains that is fundamental to modern peptide chemistry . The presence of both the bromine atom and methoxy group on the phenyl ring creates an electronic environment that distinguishes this compound from both natural phenylalanine and other synthetic derivatives, conferring unique reactivity patterns and potential binding interactions when incorporated into peptides.

Physical and Chemical Properties

Fmoc-5-bromo-2-methoxy-L-phenylalanine exhibits distinctive spectroscopic properties that aid in its identification and quantification during synthesis procedures. UV-Vis spectroscopy reveals characteristic absorption bands at 265 nm (ε = 17,500 M⁻¹cm⁻¹), 290 nm (ε = 5,800 M⁻¹cm⁻¹), and 301 nm (ε = 7,800 M⁻¹cm⁻¹), which primarily originate from the Fmoc group's fluorenyl system . These spectroscopic signatures are particularly valuable during solid-phase peptide synthesis for monitoring reaction progress and determining loading efficiencies of the amino acid onto solid supports.

The compound's solubility profile aligns with typical Fmoc-protected amino acids, showing good solubility in organic solvents commonly used in peptide synthesis such as dimethylformamide (DMF), dichloromethane (DCM), and N-methylpyrrolidone (NMP). This solubility characteristic facilitates its incorporation into standard peptide synthesis protocols without requiring specialized handling procedures or solvent systems .

Synthesis and Preparation Methods

The synthesis of Fmoc-5-bromo-2-methoxy-L-phenylalanine typically follows a sequential approach that begins with the appropriately substituted phenylalanine derivative. The primary synthetic route involves the protection of the amino group of 5-bromo-2-methoxy-L-phenylalanine with an Fmoc group. This protection reaction is achieved through the treatment of 5-bromo-2-methoxy-L-phenylalanine with Fmoc chloride in the presence of a suitable base, typically sodium carbonate or triethylamine.

The reaction proceeds under mild conditions to preserve the stereochemical integrity of the amino acid, which is crucial for maintaining the L-configuration that is typically required for biological applications. The general reaction conditions involve:

  • Dissolution of 5-bromo-2-methoxy-L-phenylalanine in a water/dioxane or water/acetone mixture

  • Addition of sodium carbonate or other appropriate base to deprotonate the amino group

  • Dropwise addition of Fmoc chloride dissolved in dioxane

  • Maintenance of basic pH (8-9) throughout the reaction

  • Extraction and purification steps to obtain the final product

Industrial Production Methods

While laboratory-scale synthesis typically follows the procedure outlined above, industrial production methods for Fmoc-5-bromo-2-methoxy-L-phenylalanine incorporate optimizations for scale and efficiency. These industrial processes generally follow similar chemical routes but may employ:

  • Automated systems that allow for more precise control of reaction parameters

  • Continuous flow chemistry approaches that enhance reaction efficiency

  • Optimized purification procedures that minimize solvent usage and maximize yield

  • Quality control measures that ensure batch-to-batch consistency

The synthesis of this compound requires attention to several critical factors, including the maintenance of stereochemical purity, control of side reactions (particularly at the reactive bromine position), and efficient purification strategies to ensure the high purity required for peptide synthesis applications.

Chemical Reactivity Profile

Fmoc-5-bromo-2-methoxy-L-phenylalanine exhibits a diverse reactivity profile due to its multiple functional groups. Understanding these reactivity patterns is essential for its effective utilization in various synthetic applications.

Substitution Reactions

The bromine atom at the 5-position of the phenyl ring represents a reactive site for various substitution reactions. This reactivity can be harnessed in several ways:

  • Nucleophilic aromatic substitution reactions can occur with appropriate nucleophiles, although these typically require activating conditions due to the electron-donating effect of the methoxy group

  • Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) can utilize the aryl bromide functionality to introduce diverse substituents

  • Halogen-metal exchange reactions can generate organometallic intermediates for further functionalization

These substitution capabilities are particularly valuable when the compound is incorporated into peptides that subsequently undergo post-synthetic modification to introduce additional functionality.

Deprotection Reactions

The Fmoc protecting group can be selectively removed under mild basic conditions, typically using piperidine in DMF (20-25% v/v). This deprotection reaction proceeds through a β-elimination mechanism that generates dibenzofulvene as a byproduct, along with the free amino compound 5-bromo-2-methoxy-L-phenylalanine .

The efficiency of this deprotection reaction can be monitored spectrophotometrically by measuring the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm, providing a convenient method for quantifying reaction progress and determining loading efficiencies in solid-phase synthesis applications .

Applications in Peptide Synthesis

Fmoc-5-bromo-2-methoxy-L-phenylalanine finds its primary application in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) methodologies. The Fmoc protection strategy is widely favored in peptide chemistry due to its compatibility with diverse functional groups and the mild conditions required for deprotection .

Solid-Phase Peptide Synthesis

In SPPS applications, this compound is incorporated into growing peptide chains using standard coupling protocols. The loading of Fmoc-5-bromo-2-methoxy-L-phenylalanine onto solid supports has been quantitatively analyzed using UV/Vis spectroscopy, with typical loading efficiencies ranging from 0.45 to 0.47 mmol per gram of resin . This represents approximately 70-87% of the theoretical loading capacity, which is consistent with the expectations for sterically hindered amino acids.

The incorporation of this modified phenylalanine into peptides imparts several distinctive properties to the resulting peptides:

  • Enhanced binding affinity to specific protein targets due to the unique electronic properties of the modified side chain

  • Increased metabolic stability compared to peptides containing unmodified phenylalanine

  • Potential for post-synthetic modification via the reactive bromine position

  • Altered lipophilicity and membrane permeability, which can influence pharmacokinetic properties

Molecular Imaging Applications

The unique properties of Fmoc-5-bromo-2-methoxy-L-phenylalanine make it valuable in the synthesis of peptide-based molecular imaging contrast agents. Research has demonstrated its utility in creating targeted imaging probes for various medical applications, particularly in conjunction with metal chelators such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) .

The integration of this amino acid into imaging peptides can provide:

  • Specific targeting capabilities through the peptide's binding affinity

  • Potential sites for radiometal chelation via post-synthetic modification

  • Optimized biodistribution properties for in vivo imaging applications

Biological Activity and Research Applications

The biological activity of Fmoc-5-bromo-2-methoxy-L-phenylalanine is primarily manifested through the peptides into which it is incorporated rather than the free amino acid itself. These peptides exhibit diverse biological properties depending on their sequence and structural context.

Anticancer Research

One of the most promising applications of this compound involves the development of anticancer peptides. Research findings have demonstrated that peptides containing 5-bromo-2-methoxy-L-phenylalanine exhibit significant antiproliferative effects against various cancer cell lines.

The mechanism of this anticancer activity appears to involve several potential pathways:

  • Enhanced binding to specific receptors overexpressed in cancer cells

  • Improved cellular uptake due to the altered lipophilicity

  • Resistance to proteolytic degradation, leading to extended biological half-life

  • Specific interactions with intracellular targets involving apoptotic pathways

These properties make peptides containing this modified amino acid promising candidates for further development as potential anticancer therapeutics.

Comparative Anticancer Activity

Table 1 presents a comparative analysis of the anticancer activity of peptides containing Fmoc-5-bromo-2-methoxy-L-phenylalanine against various cancer cell lines:

Peptide CompositionCancer Cell LineIC50 Value (μM)Mechanism of Action
Peptides with 5-bromo-2-methoxy-L-PheMCF-7 (Breast cancer)4.2-7.8Cell proliferation inhibition
Peptides with 5-bromo-2-methoxy-L-PheMDA-MB-231 (Triple-negative breast cancer)5.6-9.3Apoptosis induction
Peptides with unmodified L-PheMCF-7 (Breast cancer)15.3-22.7Cell proliferation inhibition
Peptides with unmodified L-PheMDA-MB-231 (Triple-negative breast cancer)18.9-25.1Apoptosis induction

This comparative data highlights the enhanced anticancer potency of peptides containing the brominated and methoxylated phenylalanine derivative relative to those with unmodified phenylalanine.

Bioconjugation Applications

Fmoc-5-bromo-2-methoxy-L-phenylalanine serves as a valuable building block in bioconjugation strategies, particularly in the development of targeted drug delivery systems. The compound facilitates the creation of linkages between therapeutic agents and targeting moieties, enhancing the specificity of drug delivery.

In antibody-drug conjugate (ADC) development, this modified amino acid has been utilized to create linkers that attach cytotoxic drugs to antibodies. This approach offers several advantages:

  • Improved therapeutic index by concentrating the drug at the target site

  • Reduced off-target effects and associated toxicity

  • Potential for controlled drug release through engineered linker chemistry

  • Enhanced stability in circulation prior to reaching the target tissue

Material Science Applications

Beyond its biological applications, Fmoc-5-bromo-2-methoxy-L-phenylalanine has found utility in material science, particularly in the development of functionalized polymers for biomedical applications.

Polymer Development

Researchers have incorporated this modified amino acid into polymeric structures to create materials with tailored properties for specific applications:

  • Hydrogels with controlled mechanical properties for tissue engineering

  • Biodegradable polymers with predictable degradation profiles

  • Stimulus-responsive materials that can change their properties in response to specific triggers

  • Functionalized surfaces for biological sensing applications

These materials leverage the unique structural features of the modified phenylalanine to create functional materials with potential applications in regenerative medicine, drug delivery, and diagnostic platforms.

Comparative Analysis with Similar Compounds

To fully appreciate the unique properties and applications of Fmoc-5-bromo-2-methoxy-L-phenylalanine, it is instructive to compare it with structurally related compounds.

Table 2: Comparative analysis of Fmoc-5-bromo-2-methoxy-L-phenylalanine with related compounds

CompoundStructural FeaturesKey DifferencesUnique Applications
Fmoc-5-bromo-2-methoxy-L-phenylalanineFmoc protection, bromine at 5-position, methoxy at 2-positionComplete substitution patternEnhanced reactivity, versatile synthetic applications
Fmoc-phenylalanineFmoc protection onlyLacks bromine and methoxy substituentsStandard peptide synthesis, less versatile for modifications
Fmoc-5-bromo-L-phenylalanineFmoc protection, bromine at 5-positionLacks methoxy groupReduced electronic tuning capability
Fmoc-2-methoxy-L-phenylalanineFmoc protection, methoxy at 2-positionLacks bromine atomLimited potential for substitution reactions
5-Bromo-2-methoxy-L-phenylalanineNo Fmoc protection, bromine at 5-position, methoxy at 2-positionLacks protection, has free amino groupPrecursor for Fmoc derivative, limited direct use in SPPS

This comparison highlights the unique combination of features in Fmoc-5-bromo-2-methoxy-L-phenylalanine that distinguish it from similar compounds and contribute to its versatility in various applications.

Research Methodologies

The investigation of Fmoc-5-bromo-2-methoxy-L-phenylalanine and its applications involves various analytical and synthetic methodologies .

Analytical Techniques

Several analytical techniques are commonly employed to characterize this compound and monitor its incorporation into peptides:

  • UV/Vis/Fluorescence spectroscopy for quantitative analysis of loading efficiencies and deprotection kinetics

  • HPLC with reverse-phase C-18 columns for purity assessment and reaction monitoring

  • IR spectroscopy for functional group analysis, particularly when attached to solid supports

  • Mass spectrometry for structural confirmation and purity assessment

These analytical approaches provide valuable data on the compound's properties and behavior in various synthetic contexts.

Synthetic Protocols

Standard synthetic protocols for incorporating Fmoc-5-bromo-2-methoxy-L-phenylalanine into peptides typically involve:

  • Activation of the carboxylic acid group using coupling reagents such as HBTU, HATU, or DIC/HOBt

  • Coupling to the free amino group of the growing peptide chain on a solid support

  • Monitoring of reaction completion using the Kaiser ninhydrin test or similar assays

  • Deprotection of the Fmoc group using piperidine in DMF (20-25% v/v)

  • Quantitative analysis of loading efficiency using UV spectroscopy at 301 nm

These protocols ensure the efficient and reliable incorporation of this modified amino acid into target peptide sequences.

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